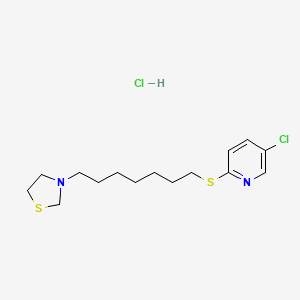
Thiazolidine, 3-(7-(5-chloro-2-pyridyl)thioheptyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolidine, 3-(7-(5-chloro-2-pyridyl)thioheptyl)-, hydrochloride is a synthetic compound that belongs to the thiazolidine class of heterocyclic compounds. These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The specific structure of this compound includes a thiazolidine ring substituted with a 7-(5-chloro-2-pyridyl)thioheptyl group, and it is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(7-(5-chloro-2-pyridyl)thioheptyl)-, hydrochloride typically involves the reaction of 5-chloro-2-pyridine thiol with a heptyl halide, followed by cyclization with a thiazolidine precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Thiazolidine, 3-(7-(5-chloro-2-pyridyl)thioheptyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorine atom in the pyridyl ring can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyridyl derivatives.
科学研究应用
Thiazolidine, 3-(7-(5-chloro-2-pyridyl)thioheptyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Thiazolidine, 3-(7-(5-chloro-2-pyridyl)thioheptyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating various biochemical pathways. The presence of the 5-chloro-2-pyridyl group enhances its binding affinity and specificity towards certain targets.
相似化合物的比较
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Pyridyl thioethers: Compounds with pyridyl rings substituted with thioether groups.
Uniqueness
Thiazolidine, 3-(7-(5-chloro-2-pyridyl)thioheptyl)-, hydrochloride is unique due to the specific combination of the thiazolidine ring and the 7-(5-chloro-2-pyridyl)thioheptyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
40771-37-7 |
|---|---|
分子式 |
C15H24Cl2N2S2 |
分子量 |
367.4 g/mol |
IUPAC 名称 |
3-[7-(5-chloropyridin-2-yl)sulfanylheptyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C15H23ClN2S2.ClH/c16-14-6-7-15(17-12-14)20-10-5-3-1-2-4-8-18-9-11-19-13-18;/h6-7,12H,1-5,8-11,13H2;1H |
InChI 键 |
SZIOUVHAMOMVLJ-UHFFFAOYSA-N |
规范 SMILES |
C1CSCN1CCCCCCCSC2=NC=C(C=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


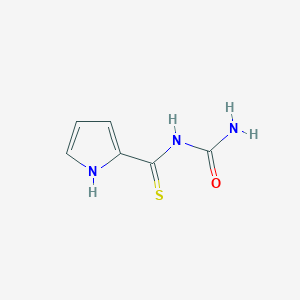
![1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B14670299.png)
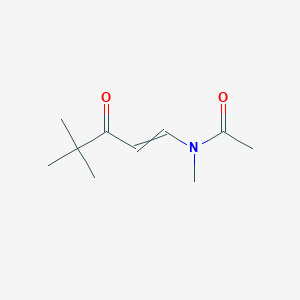
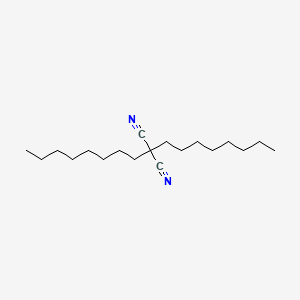
![(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14670316.png)
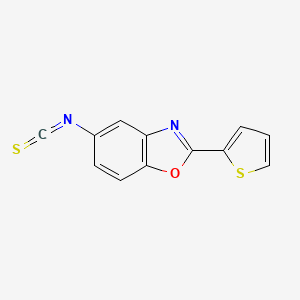

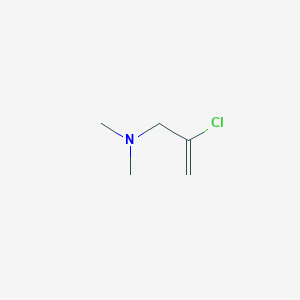
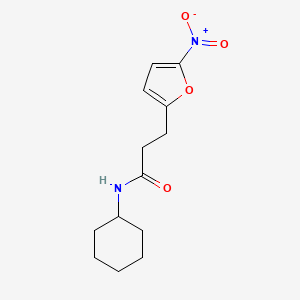
![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)

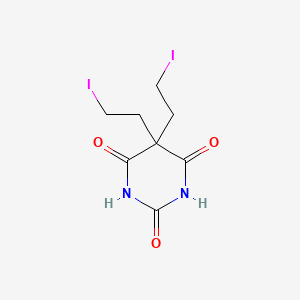
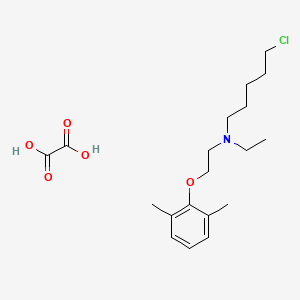
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)
